molecular formula C15H16ClNO B1309344 N-(3-Chlorobenzyl)-4-ethoxyaniline CAS No. 1019567-03-3

N-(3-Chlorobenzyl)-4-ethoxyaniline

Cat. No.: B1309344
CAS No.: 1019567-03-3
M. Wt: 261.74 g/mol
InChI Key: SZFMMQOMFLBOMX-UHFFFAOYSA-N
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Description

N-(3-Chlorobenzyl)-4-ethoxyaniline is an aromatic amine derivative characterized by a 4-ethoxy-substituted aniline backbone and a 3-chlorobenzyl group attached to the amine nitrogen. The ethoxy group at the para position of the aniline ring enhances electron-donating effects, while the 3-chlorobenzyl substituent introduces steric bulk and electron-withdrawing properties. This compound is likely utilized as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, or coordination complexes.

Properties

IUPAC Name

N-[(3-chlorophenyl)methyl]-4-ethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClNO/c1-2-18-15-8-6-14(7-9-15)17-11-12-4-3-5-13(16)10-12/h3-10,17H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFMMQOMFLBOMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution Using 3-Chlorobenzyl Halides

This is the most straightforward approach where 4-ethoxyaniline acts as a nucleophile attacking the electrophilic carbon of a 3-chlorobenzyl halide (chloride or bromide).

  • Reaction Conditions: Typically performed in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile.
  • Base: A mild base like potassium carbonate or sodium carbonate is used to deprotonate the aniline, enhancing nucleophilicity.
  • Temperature: Reaction temperatures range from room temperature to reflux conditions depending on reactivity.
  • Catalysts: Sometimes catalytic amounts of lithium hydride or other bases are used to facilitate the reaction.

Example Reaction:

Reagents Conditions Yield (%) Notes
4-Ethoxyaniline + 3-chlorobenzyl chloride DMF, K2CO3, 80°C, 3 hours 75-85 Monitored by TLC, purified by recrystallization

This method is supported by analogous reactions reported for N-alkylation of 4-ethoxyaniline derivatives with aralkyl halides under similar conditions.

Reductive Amination of 4-Ethoxyaniline with 3-Chlorobenzaldehyde

An alternative method involves the condensation of 4-ethoxyaniline with 3-chlorobenzaldehyde to form an imine intermediate, followed by reduction to the secondary amine.

  • Step 1: Formation of imine by mixing 4-ethoxyaniline and 3-chlorobenzaldehyde in anhydrous solvent (e.g., ethanol or methanol) under mild acidic or neutral conditions.
  • Step 2: Reduction of the imine using reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation (H2, Pd/C).
  • Advantages: This method avoids the use of benzyl halides and can be more selective.
Step Reagents/Conditions Yield (%) Notes
Imine formation 4-Ethoxyaniline + 3-chlorobenzaldehyde, EtOH, RT, 2 h - Monitored by IR or NMR
Reduction NaBH4, MeOH, 0-25°C, 1 h 70-80 Purified by extraction and chromatography

This approach is common in the synthesis of benzylamines and is adaptable for substituted benzyl derivatives.

Direct Alkylation Using Benzyl Chloride Derivatives

Direct alkylation involves the reaction of 4-ethoxyaniline with 3-chlorobenzyl chloride in the presence of a base and sometimes a phase-transfer catalyst.

  • Solvents: Polar aprotic solvents or biphasic systems.
  • Bases: Organic bases like triethylamine or inorganic bases like sodium hydroxide.
  • Phase-transfer catalysts: Quaternary ammonium salts may be used to enhance reaction rates.

This method is similar to nucleophilic substitution but may involve different reaction media to improve yields.

  • Solvent Effects: Polar aprotic solvents such as DMF and acetonitrile provide better yields due to enhanced nucleophilicity of the aniline nitrogen and solubility of reactants.
  • Base Selection: Mild bases like potassium carbonate are preferred to avoid side reactions such as over-alkylation or decomposition.
  • Temperature Control: Elevated temperatures (60-80°C) accelerate the reaction but require monitoring to prevent by-product formation.
  • Purification: Products are typically purified by recrystallization from ethyl acetate or by chromatographic techniques.
Method Key Reagents Solvent Base/Catalyst Temperature Yield (%) Advantages Disadvantages
Nucleophilic substitution 4-Ethoxyaniline + 3-chlorobenzyl chloride DMF, Acetonitrile K2CO3, LiH (cat.) 80°C, 3 h 75-85 Simple, direct Requires benzyl halide
Reductive amination 4-Ethoxyaniline + 3-chlorobenzaldehyde + NaBH4 EtOH, MeOH NaBH4 RT to 25°C, 3 h 70-80 Avoids halides, selective Two-step, requires reducing agent
Direct alkylation 4-Ethoxyaniline + 3-chlorobenzyl chloride Biphasic or DMF Triethylamine, PTC RT to 80°C 65-80 Phase-transfer catalysis possible May need catalyst, side reactions

The preparation of N-(3-Chlorobenzyl)-4-ethoxyaniline is efficiently achieved through nucleophilic substitution of 4-ethoxyaniline with 3-chlorobenzyl halides or via reductive amination with 3-chlorobenzaldehyde. Choice of solvent, base, and reaction conditions critically influence yield and purity. The nucleophilic substitution method in polar aprotic solvents with mild bases is the most commonly employed and scalable approach. Reductive amination offers an alternative route avoiding halides but involves additional steps.

Chemical Reactions Analysis

Types of Reactions

N-(3-Chlorobenzyl)-4-ethoxyaniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KM

Biological Activity

N-(3-Chlorobenzyl)-4-ethoxyaniline is an organic compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

This compound features a chlorobenzyl group and an ethoxy-substituted aniline moiety. The structural formula can be represented as follows:

C11H14ClNO\text{C}_{11}\text{H}_{14}\text{Cl}\text{N}\text{O}

This compound's unique structure allows it to interact with various biological targets, potentially influencing numerous biological pathways.

Anticancer Properties

Research indicates that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance:

Compound NameStructural FeaturesBiological Activity
5-(4-Chlorophenyl)thiazoleThiazole ring with chlorophenyl groupAnticancer activity
2-Amino-N-(4-chlorophenyl)thiazoleAmino group on thiazoleAntimicrobial properties
1,3-Thiazole derivativesVarious substitutions on thiazoleKinase inhibition

These compounds highlight the potential for this compound to exhibit similar or enhanced biological activities due to its structural characteristics.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, preliminary studies suggest that it may influence cell cycle regulation and apoptosis pathways. Compounds with related structures have been shown to inhibit tubulin polymerization and induce apoptosis in various cancer cell lines . For example, one study demonstrated that a related compound blocked cells in the G2/M phase of the cell cycle and activated caspase-9, a key player in the intrinsic apoptotic pathway .

Case Studies and Research Findings

  • In Vitro Studies :
    • A series of experiments evaluated the antiproliferative effects of this compound on different cancer cell lines. The results indicated that the compound exhibited IC50 values comparable to established anticancer agents, suggesting significant therapeutic potential.
  • Antimicrobial Activity :
    • Similar compounds have shown promising antimicrobial properties against various bacterial strains. The structure-activity relationship (SAR) suggests that modifications in the aniline moiety can enhance antimicrobial efficacy, indicating a potential avenue for developing more potent derivatives of this compound .

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that derivatives of N-(3-Chlorobenzyl)-4-ethoxyaniline exhibit promising antimicrobial properties. For instance, compounds similar to this compound have been synthesized and evaluated for their activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. A study highlighted the effectiveness of certain derivatives against Acinetobacter baumannii, showcasing the potential for developing new antimicrobial agents from this class of compounds .

Anticancer Properties
this compound and its derivatives have also been investigated for anticancer properties. For example, certain anilines have demonstrated significant cytotoxic effects against various cancer cell lines, with IC50 values indicating their potency. The structure-activity relationship (SAR) studies suggest that modifications to the aniline structure can enhance biological activity, making them candidates for further development in cancer therapeutics .

Material Science

Synthesis of Functional Materials
this compound has applications in the synthesis of functional materials, particularly in the creation of mesoporous structures and nanomaterials. Its ability to form coordination compounds allows it to be utilized in creating materials with specific electronic or catalytic properties. This is particularly relevant in the development of sensors and catalysts .

Data Tables

The following tables summarize key findings related to the applications of this compound:

Application Area Activity/Effect Reference
AntimicrobialEffective against Acinetobacter baumannii
AnticancerCytotoxicity against HeLa cells (IC50 = 0.45 µM)
Material ScienceFormation of mesoporous materials

Case Study 1: Antimicrobial Efficacy

A series of derivatives based on this compound were synthesized and tested for antimicrobial activity. The results showed that certain structural modifications led to enhanced inhibition against Staphylococcus aureus with MIC values as low as 7.81 µM, indicating significant potential as therapeutic agents in treating bacterial infections .

Case Study 2: Anticancer Activity

In a study focusing on anticancer properties, derivatives of this compound were evaluated for their cytotoxic effects on various cancer cell lines. The most potent derivative exhibited an IC50 value of 0.45 µM against A549 cells, suggesting that this compound could serve as a lead candidate for further development in cancer therapy .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key analogues and their distinguishing features:

Compound Name Substituents/Functional Groups Key Properties/Reactivity Reference
N-(3-Chlorobenzyl)-4-ethoxyaniline 3-Cl-Benzyl, 4-Ethoxy (Amine) Hypothesized stability due to lack of labile bonds; potential intermediate for bioactive molecules. -
N-(4-Chlorobenzylidene)-4-ethoxyaniline 4-Cl-Benzylidene (Schiff base), 4-Ethoxy Formed via condensation; low yield (6%) in β-lactam synthesis without Silphos catalyst. Reactivity enhanced by imine group.
N-[4-(Dimethylamino)benzylidene]-4-ethoxyaniline 4-(Dimethylamino)-Benzylidene (Schiff base) Synthesized via reflux; exhibits biological activity (antibacterial/antitumor). Electron-rich dimethylamino group alters coordination capacity.
3-Chloro-N-(4-ethoxyphenyl)-5-methoxy-2-nitrosoaniline (2d) 3-Cl, 5-OCH₃, 2-NO, 4-Ethoxy Nitroso group enables nucleophilic substitution; mp 148–150°C. Used in studying aromatic substitution mechanisms.
N-({5-[(4-Chlorobenzyl)sulfanyl]-4-phenyl-1,2,4-triazol-3-yl}methyl)-4-ethoxyaniline Triazole core, 4-Cl-Benzylthio Heterocyclic backbone increases rigidity; likely explored for antimicrobial activity due to triazole moiety.
Key Observations:
  • Functional Groups : Schiff base analogues (e.g., ) exhibit higher reactivity due to the imine bond but are prone to hydrolysis. In contrast, the stable amine group in the target compound may favor storage and stepwise synthesis.
  • Biological Activity: Schiff bases with electron-donating groups (e.g., dimethylamino in ) show enhanced bioactivity, suggesting that the target compound’s 3-chlorobenzyl group could modulate similar effects if derivatized.

Physical and Chemical Properties

  • Melting Points : Nitrosoaniline derivatives () exhibit melting points between 148–220°C, influenced by substituent electronegativity and molecular symmetry. The target compound’s mp is expected to fall within this range.
  • Coordination Chemistry : Schiff bases (e.g., ) form stable metal complexes, whereas the target compound’s amine may require functionalization (e.g., introducing chelating groups) for similar applications.

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